molecular formula C20H20N2O6 B12905238 4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline CAS No. 62775-34-2

4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline

Cat. No.: B12905238
CAS No.: 62775-34-2
M. Wt: 384.4 g/mol
InChI Key: PBBBCPVZJZUYAN-UHFFFAOYSA-N
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Description

4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline is a complex organic compound that features a unique structure combining a nitrobenzyl group with an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline typically involves multiple steps starting from commercially available precursors. One common route involves the nitration of 4,5-dimethoxybenzyl alcohol to form 4,5-dimethoxy-2-nitrobenzyl alcohol . This intermediate is then subjected to further reactions, such as bromination, to yield 4,5-dimethoxy-2-nitrobenzyl bromide . The final step involves coupling this intermediate with 6,7-dimethoxyisoquinoline under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Conversion to nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline involves its photolabile properties. Upon exposure to UV light, the compound undergoes photolysis, releasing the active moiety . This process can be precisely controlled, making it useful in applications requiring spatial and temporal resolution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline is unique due to its combination of the nitrobenzyl group with an isoquinoline core, providing distinct photochemical and pharmacological properties that are not found in simpler analogs.

Properties

CAS No.

62775-34-2

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

4-[(4,5-dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline

InChI

InChI=1S/C20H20N2O6/c1-25-17-6-12(16(22(23)24)9-20(17)28-4)5-13-10-21-11-14-7-18(26-2)19(27-3)8-15(13)14/h6-11H,5H2,1-4H3

InChI Key

PBBBCPVZJZUYAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NC=C2CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC

Origin of Product

United States

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